molecular formula C10H7FN2O4S B2554288 2-(2-Fluorosulfonyloxyphenoxy)pyrimidine CAS No. 2411284-84-7

2-(2-Fluorosulfonyloxyphenoxy)pyrimidine

Cat. No. B2554288
CAS RN: 2411284-84-7
M. Wt: 270.23
InChI Key: CYKBNPPVZVLTNE-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . For example, 2,2′-Bipyrimidines can be prepared by Ullmann coupling of 2-iodopyrimidines . Another method involves the use of fluorinated carbocyclic pyrimidine nucleoside analogues .


Molecular Structure Analysis

Pyrimidines have a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular and electronic structures of the sulfonylureas were evaluated by density functional theory .


Chemical Reactions Analysis

Pyrimidines exhibit a range of chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary. For instance, 2,2′-Bipyrimidine is a white solid with a melting point of 113–115 °C .

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes .

Safety and Hazards

The safety and hazards of pyrimidines can vary depending on the specific compound. For instance, some compounds are harmful if swallowed .

Future Directions

Pyrimidines continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research could focus on developing more potent and effective targeted kinase inhibitors (TKIs), a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ .

properties

IUPAC Name

2-(2-fluorosulfonyloxyphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O4S/c11-18(14,15)17-9-5-2-1-4-8(9)16-10-12-6-3-7-13-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKBNPPVZVLTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=CC=N2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorosulfonyloxyphenoxy)pyrimidine

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